N-[(3,5-difluorophenyl)methyl]-N-(4-methoxyphenyl)-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide
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Overview
Description
N-[(3,5-difluorophenyl)methyl]-N-(4-methoxyphenyl)-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide is a useful research compound. Its molecular formula is C21H18F2N4O3S and its molecular weight is 444.46. The purity is usually 95%.
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Scientific Research Applications
Herbicidal Activity
Substituted N-aryl[1,2,4]triazolo[1,5-a]pyridine-2-sulfonamide compounds, including variations close to the specified compound, have been prepared and found to possess excellent herbicidal activity across a broad spectrum of vegetation at low application rates. These compounds, prepared via condensation with an aryl amine, demonstrate significant potential for agricultural applications, particularly in controlling unwanted vegetation without requiring high doses, thus reducing environmental impact and costs associated with herbicide use (Moran, 2003).
Crystal Structure and Herbicidal Efficacy
The crystal structure of the herbicide flumetsulam, a compound with similarities to the one , has been determined. This structural insight is crucial for understanding the molecular basis of its herbicidal action. The planar bicyclic triazolopyrimidine system is highlighted, with specific torsion and dihedral angles playing a role in its interaction with plant biology. This understanding can facilitate the design of more effective herbicides with targeted actions against specific weeds, enhancing crop yield and reducing the ecological footprint of agricultural practices (Xiaowei Hu, Qiong Chen, Zuming Liu, Guangfu Yang, 2005).
Antifungal and Insecticidal Activities
A series of novel sulfone derivatives containing a [1,2,4]triazolo[4,3-a]pyridine moiety, similar to the specified compound, has been synthesized and characterized. These compounds displayed good antifungal activities and insecticidal activity. The inhibition rates against Rhizoctonia solani and Helminthosporium maydis, as well as the mortality rates against Plutella xylostella and Helicoverpa armigera, were notably high. These findings suggest potential applications in developing new antifungal agents and insecticides to protect crops from pests and diseases, thereby enhancing food security and agricultural productivity (F. Xu, Yanyan Wang, Yunying Zhu, Jianxing Shao, G. Yu, Wei Xue, Jian Wu, Hui Wu, Jun Shi, 2017).
Mechanism of Action
Target of Action
Compounds with a [1,2,4]triazolo[4,3-a]pyridine scaffold, like “N-[(3,5-difluorophenyl)methyl]-N-(4-methoxyphenyl)-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide”, have been found in many important synthetic drug molecules and are known to bind with high affinity to multiple receptors .
Biochemical Pathways
The affected pathways would depend on the specific targets of “this compound”. Compounds with similar structures have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial activities .
Pharmacokinetics
The ADME properties (Absorption, Distribution, Metabolism, and Excretion) of “this compound” would influence its bioavailability and overall pharmacokinetics. These properties can be influenced by factors such as the compound’s molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors .
Properties
IUPAC Name |
N-[(3,5-difluorophenyl)methyl]-N-(4-methoxyphenyl)-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18F2N4O3S/c1-14-24-25-21-8-7-20(13-26(14)21)31(28,29)27(18-3-5-19(30-2)6-4-18)12-15-9-16(22)11-17(23)10-15/h3-11,13H,12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FKWYALJQLHGGQM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C2N1C=C(C=C2)S(=O)(=O)N(CC3=CC(=CC(=C3)F)F)C4=CC=C(C=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18F2N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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